molecular formula C6H4BF2IO2 B14023189 (2,3-Difluoro-6-iodophenyl)boronic acid

(2,3-Difluoro-6-iodophenyl)boronic acid

Cat. No.: B14023189
M. Wt: 283.81 g/mol
InChI Key: AMULIFDWORXLKS-UHFFFAOYSA-N
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Description

(2,3-Difluoro-6-iodophenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with two fluorine atoms at positions 2 and 3, an iodine atom at position 6, and a boronic acid (-B(OH)₂) group. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by its substituents:

  • Fluorine atoms: Electron-withdrawing groups that influence the boronic acid's Lewis acidity and pKa .
  • Iodine atom: A bulky, heavy halogen that enhances lipophilicity and may affect binding interactions in biological systems .
  • Boronic acid moiety: Enables reversible covalent interactions with diols, making it valuable in sensors, drug delivery, and enzyme inhibition .

Properties

Molecular Formula

C6H4BF2IO2

Molecular Weight

283.81 g/mol

IUPAC Name

(2,3-difluoro-6-iodophenyl)boronic acid

InChI

InChI=1S/C6H4BF2IO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H

InChI Key

AMULIFDWORXLKS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1F)F)I)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-6-iodophenyl)boronic acid typically involves the borylation of a halogenated aromatic compound. One common method is the palladium-catalyzed borylation of 2,3-difluoro-6-iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate, and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-6-iodophenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl or alkene product.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Bases: Potassium acetate, sodium carbonate.

Major Products

    Biaryls: Formed in Suzuki–Miyaura coupling reactions.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Aromatics: Formed through nucleophilic substitution of the iodine atom.

Scientific Research Applications

(2,3-Difluoro-6-iodophenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of biologically active compounds, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-6-iodophenyl)boronic acid in Suzuki–Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, displacing the halide.

    Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares (2,3-Difluoro-6-iodophenyl)boronic acid with key analogs:

Compound Name Substituents Molecular Formula Key Features
This compound 2-F, 3-F, 6-I C₆H₄BF₂IO₂ High Lewis acidity due to F and I; bulky substituents affect steric access
(6-Ethoxy-2,3-difluorophenyl)boronic acid 2-F, 3-F, 6-OCH₂CH₃ C₈H₉BF₂O₃ Ethoxy group increases electron density, reducing acidity
(2,3-Dichloro-6-iodophenyl)boronic acid 2-Cl, 3-Cl, 6-I C₆H₄BCl₂IO₂ Cl substituents increase electron withdrawal but are less bulky than F
6-Hydroxynaphthalen-2-yl boronic acid Naphthalene core, 6-OH C₁₀H₉BO₃ Extended aromatic system enhances π-π stacking; OH group aids solubility

Electronic Effects :

  • Fluorine substituents exert through-space electronic effects , stabilizing the boronate conjugate base without significantly altering pKa compared to chlorine analogs .
  • Iodine’s electron-withdrawing nature lowers the pKa of the boronic acid, enhancing diol-binding capacity at physiological pH .

pKa and Reactivity in Diol Complexation

The pKa of boronic acids determines their ability to form stable diol complexes. Key findings include:

  • Lower pKa : Electron-withdrawing groups (e.g., F, I) reduce pKa, favoring boronate formation. This compound likely has a pKa < 8, making it more reactive than 4-MCPBA (pKa ~ 8.8) or 3-AcPBA (pKa ~ 9.5) under physiological conditions .
  • Binding Affinity : Iodine’s steric bulk may reduce binding kinetics with small diols (e.g., glucose) compared to less hindered analogs like phenylboronic acid .

Biological Activity

(2,3-Difluoro-6-iodophenyl)boronic acid is an organoboron compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological interactions, and applications in medicinal chemistry and other fields.

Chemical Structure and Properties

The compound has the molecular formula C_7H_5BF_2I and a molecular weight of 283.81 g/mol. The presence of fluorine and iodine atoms in its structure enhances its lipophilicity, which is crucial for biological activity. The boronic acid functional group allows it to interact with various biological molecules, particularly those containing diols or hydroxyl groups.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Preparation of the Aryl Halide : Using standard halogenation methods to introduce iodine and fluorine onto the phenyl ring.
  • Boronation : Employing boron reagents to attach the boronic acid group to the aryl structure.

These steps can be optimized based on the desired yields and purity of the final product.

Enzyme Inhibition

Boronic acids are known for their ability to inhibit certain enzymes, particularly serine proteases. The unique structure of this compound may enhance its binding affinity to these enzymes compared to other boronic acids. Preliminary studies suggest that this compound could have applications in cancer therapy by modulating protein interactions involved in tumor growth.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of halogenated phenylboronic acids. For example, related compounds like 2-fluoro-5-iodophenylboronic acid have shown significant antibacterial and antibiofilm activity against Vibrio harveyi and V. parahaemolyticus. These compounds exhibited minimum inhibitory concentrations (MIC) as low as 100 µg/mL, indicating their effectiveness against planktonic cell growth and biofilm formation .

Case Studies

  • Cancer Treatment : Research has demonstrated that boronic acids can induce apoptosis in cancer cells. In a study involving small-cell lung cancer models, compounds similar to this compound were shown to inhibit tumor growth effectively . The mechanism involved the cleavage of apoptosis markers such as PARP and caspase-3.
  • Antibiofilm Activity : Another study reported that halogenated phenylboronic acids could significantly reduce biofilm formation on marine food products. This suggests potential applications in food preservation and safety .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other boronic acids is useful:

Compound NameMIC (µg/mL)Activity Type
This compoundTBDPotential Cancer Therapy
3,5-Diiodo-2-methoxyphenylboronic acid100Antibacterial
2-Fluoro-5-iodophenylboronic acid100Antibacterial

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